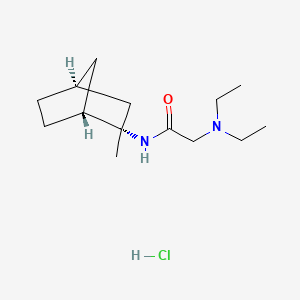
Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the norbornane derivative, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-exo-Methyl-2-endo-norbornanol
- Other norbornane derivatives
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Biologische Aktivität
Acetamide derivatives have been the focus of extensive research due to their diverse biological activities and potential therapeutic applications. The compound Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride is particularly noteworthy for its unique structural features and biological implications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C₁₃H₁₉ClN₂O
- Molecular Weight: 250.75 g/mol
The presence of the diethylamino group and the norbornane moiety contributes to its lipophilicity and potential interactions with biological targets.
The mechanism of action for acetamide derivatives often involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Studies suggest that such compounds may act as inhibitors or modulators of specific receptors, influencing various physiological processes.
Antimicrobial Activity
Research has indicated that certain acetamide derivatives exhibit antimicrobial properties. A study highlighted that compounds with bulky lipophilic groups showed enhanced activity against gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the acetamide scaffold can significantly affect antimicrobial potency.
| Compound | Activity Against Gram-Positive Bacteria | MIC (µg/mL) |
|---|---|---|
| 30 | Moderate | 50 |
| 31 | Moderate | 40 |
| 36 | High | 10 |
| 37 | High | 15 |
Toxicological Profile
The toxicological properties of acetamides have been extensively studied. For instance, This compound has shown a low primary eye irritation index and a skin irritation index of zero, indicating favorable safety profiles for topical applications . However, high doses can lead to liver damage and other systemic effects, necessitating careful monitoring during therapeutic use .
Case Studies
-
Case Study on Hepatotoxicity:
A long-term study involving rats demonstrated that prolonged exposure to acetamides led to liver cancer development. The relationship between dose and toxicity was clearly established, emphasizing the need for dose regulation in clinical settings . -
Antimicrobial Efficacy:
A recent screening identified several acetamide derivatives with promising antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity while minimizing toxicity .
Eigenschaften
CAS-Nummer |
97703-07-6 |
|---|---|
Molekularformel |
C14H27ClN2O |
Molekulargewicht |
274.83 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[(1R,2S,4S)-2-methyl-2-bicyclo[2.2.1]heptanyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-13(17)15-14(3)9-11-6-7-12(14)8-11;/h11-12H,4-10H2,1-3H3,(H,15,17);1H/t11-,12+,14-;/m0./s1 |
InChI-Schlüssel |
IPGSVDFNJKKPFV-BMZHGHOISA-N |
Isomerische SMILES |
CCN(CC)CC(=O)N[C@]1(C[C@H]2CC[C@@H]1C2)C.Cl |
Kanonische SMILES |
CCN(CC)CC(=O)NC1(CC2CCC1C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















